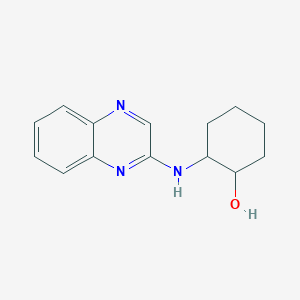

2-(Quinoxalin-2-ylamino)cyclohexan-1-ol

Description

2-(Quinoxalin-2-ylamino)cyclohexan-1-ol is a heterocyclic compound featuring a cyclohexanol backbone substituted at the 2-position with a quinoxalin-2-ylamino group. Quinoxaline derivatives are notable for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their electron-deficient aromatic system, which facilitates interactions with biological targets and participation in cycloaddition reactions .

Properties

IUPAC Name |

2-(quinoxalin-2-ylamino)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c18-13-8-4-3-7-12(13)17-14-9-15-10-5-1-2-6-11(10)16-14/h1-2,5-6,9,12-13,18H,3-4,7-8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZZXLCUKUDMOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC2=NC3=CC=CC=C3N=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

2-[(Dimethylamino)methyl]cyclohexan-1-ol (CAS 17589-70-7)

This compound shares the cyclohexanol core with 2-(Quinoxalin-2-ylamino)cyclohexan-1-ol but differs in its substituent: a dimethylaminomethyl group replaces the quinoxaline-2-ylamino moiety. Key comparative data are summarized below:

| Property | This compound | 2-[(Dimethylamino)methyl]cyclohexan-1-ol |

|---|---|---|

| Molecular Formula | C₁₄H₁₆N₃O (estimated) | C₉H₁₉NO |

| Molecular Weight | ~254.3 (estimated) | 157.26 |

| Physical State | Likely solid (quinoxaline analogs) | Liquid |

| CAS Number | Not reported | 17589-70-7 |

| Key Functional Groups | Quinoxaline, secondary amine, hydroxyl | Tertiary amine, hydroxyl |

| Storage Conditions | Likely refrigerated (quinoxaline stability) | Room temperature |

Key Differences :

- Electronic Properties: The quinoxaline group introduces strong electron-withdrawing character, enhancing hydrogen-bonding and π-π stacking capabilities compared to the electron-donating dimethylamino group .

- Reactivity: Quinoxaline derivatives undergo cycloaddition and nucleophilic substitution reactions (e.g., with thiourea to form sulfur-containing heterocycles) , whereas dimethylamino analogs are more prone to alkylation or protonation at the nitrogen center .

Comparison with Other Quinoxaline Derivatives

2-Hydroxy-3-(2-phenyl-1,2,3-triazol-4-yl)quinoxaline

This compound, synthesized via lead tetraacetate-mediated cyclization of hydrazones , shares the quinoxaline core but lacks the cyclohexanol moiety. In contrast, this compound’s cyclohexanol group may improve membrane permeability due to its amphiphilic nature.

Quinoxaline-2-carboxaldehyde Derivatives

Reactions of quinoxaline-2-carboxaldehyde with diazomethane yield addition products with extended conjugation . These derivatives prioritize electronic delocalization over the steric effects seen in cyclohexanol-substituted analogs, making them more suitable for optoelectronic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.